An In-depth Technical Guide to the Physical Properties of 2,3-Diphenylcycloprop-2-ene-1-carboxylic Acid
An In-depth Technical Guide to the Physical Properties of 2,3-Diphenylcycloprop-2-ene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diphenylcycloprop-2-ene-1-carboxylic acid is a fascinating molecule characterized by a highly strained three-membered ring system, substituted with two phenyl groups and a carboxylic acid moiety. This unique structural arrangement imparts distinct physical and chemical properties that are of significant interest in the fields of medicinal chemistry and materials science. The inherent ring strain of the cyclopropene core, combined with the electronic and steric influences of the phenyl and carboxyl groups, governs its reactivity, intermolecular interactions, and ultimately, its behavior in various chemical and biological systems.
This technical guide provides a comprehensive overview of the known physical properties of 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid, drawing from available experimental data and established spectroscopic principles. Understanding these fundamental properties is crucial for its application in drug design, synthesis of novel derivatives, and the development of new materials.
Molecular Structure and Basic Properties
The foundational characteristics of 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid are summarized below, providing a snapshot of its molecular identity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₂O₂ | |
| Molecular Weight | 236.27 g/mol | , |
| CAS Number | 17825-58-0 | |
| Appearance | Solid |
Thermal Properties
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity and the strength of its crystal lattice. For 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid, a melting point range of 209.00°C - 211.00°C has been reported[1]. The relatively high melting point for a molecule of this size suggests strong intermolecular interactions in the solid state, likely dominated by hydrogen bonding between the carboxylic acid groups and potentially π-stacking interactions of the phenyl rings.
Experimental Protocol: Melting Point Determination
A standard and reliable method for determining the melting point is using a capillary melting point apparatus.
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Sample Preparation: A small amount of the crystalline 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating Rate: The sample is heated at a rapid rate initially to approach the expected melting point, and then the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.
The choice of a slow heating rate near the melting point is crucial for accuracy, as it ensures that the temperature of the heating block and the sample are in equilibrium.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of molecules. The following sections detail the expected and reported spectroscopic data for 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm . Its broadness is a result of hydrogen bonding and exchange with trace amounts of water.
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Aromatic Protons (-C₆H₅): The ten protons on the two phenyl rings will likely appear as a complex multiplet in the aromatic region, approximately between 7.0 and 8.0 ppm . The exact chemical shifts and splitting patterns will depend on the specific electronic environment and restricted rotation around the carbon-phenyl bonds.
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Cyclopropene Proton (-CH-): The single proton on the sp³-hybridized carbon of the cyclopropene ring is expected to be in a unique chemical environment. Its chemical shift is difficult to predict precisely without experimental data but would likely be found in the aliphatic region, potentially deshielded by the adjacent carboxylic acid and the strained ring system.
Self-Validation in NMR: The integration of the proton signals should correspond to the number of protons in each environment (1H for -COOH, 10H for the aromatic protons, and 1H for the cyclopropene proton). The addition of a small amount of D₂O to the NMR sample would cause the carboxylic acid proton signal to disappear due to H-D exchange, confirming its identity.
The existence of a ¹³C NMR spectrum for this compound is documented in the PubChem database. Based on general principles for carboxylic acids and aromatic compounds, the following characteristic signals are expected:
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Carbonyl Carbon (-C=O): The carbon of the carboxylic acid group is highly deshielded and typically appears in the range of 170-185 ppm .
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Aromatic Carbons (-C₆H₅): The carbons of the phenyl rings will resonate in the aromatic region, generally between 120 and 140 ppm . Due to the substitution pattern, multiple distinct signals are expected.
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Olefinic Carbons of Cyclopropene (=C-): The two sp²-hybridized carbons of the cyclopropene ring are part of a strained double bond and are expected to have unique chemical shifts.
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Aliphatic Carbon of Cyclopropene (-CH-): The sp³-hybridized carbon of the cyclopropene ring will appear at a higher field (more shielded) compared to the aromatic and carbonyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. For 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid, the following characteristic absorption bands are anticipated:
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ . This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state and in concentrated solutions.
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C=O Stretch (Carbonyl): A strong, sharp absorption band is expected between 1690-1760 cm⁻¹ . The conjugation of the cyclopropene double bond with the phenyl rings may slightly lower this frequency.
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C=C Stretch (Aromatic and Cyclopropene): Medium to weak absorptions are expected in the 1400-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations of the phenyl rings and the cyclopropene ring.
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C-O Stretch (Carboxylic Acid): A medium-intensity band is anticipated in the 1210-1320 cm⁻¹ region.
Experimental Workflow: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a common and convenient method for obtaining the IR spectrum of a solid sample.
